molecular formula C23H16N4O3 B5737826 N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide

Katalognummer: B5737826
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: MSNRYQLOMIQMBP-DHRITJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide, also known as BQCA, is a potent and selective allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a promising drug candidate for the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and anxiety disorders.

Wirkmechanismus

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide acts as an allosteric modulator of mGluR1, which belongs to the family of G protein-coupled receptors. It binds to a specific site on the receptor, known as the allosteric site, and enhances the activity of the receptor in response to glutamate stimulation. This results in the activation of downstream signaling pathways, including the phospholipase C and protein kinase C pathways, which are involved in synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It enhances synaptic transmission and plasticity in the hippocampus, which is involved in learning and memory. This compound also increases the release of dopamine in the striatum, which is involved in motor function. Furthermore, this compound has been shown to reduce anxiety-like behavior and improve social interaction in animal models of anxiety and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide in lab experiments is its specificity and potency as an allosteric modulator of mGluR1. This allows researchers to selectively modulate the activity of mGluR1 without affecting other glutamate receptors. However, the use of this compound in lab experiments is limited by its solubility and stability in aqueous solutions. It is also relatively expensive compared to other mGluR1 modulators.

Zukünftige Richtungen

There are several future directions for the research on N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide. One potential direction is the development of more potent and selective mGluR1 modulators based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in human clinical trials for various neurological disorders. Furthermore, the role of mGluR1 in other physiological processes, such as pain and addiction, could be explored using this compound as a tool.

Synthesemethoden

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide involves a multistep process starting from commercially available starting materials. The key step involves the condensation of 2-(4-pyridinyl) quinoline-4-carbaldehyde with N-(1,3-benzodioxol-5-yl) hydrazinecarboxamide in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N'-(1,3-benzodioxol-5-ylmethylene)-2-(4-pyridinyl)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease by modulating the activity of mGluR1. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively. Furthermore, this compound has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23(27-25-13-15-5-6-21-22(11-15)30-14-29-21)18-12-20(16-7-9-24-10-8-16)26-19-4-2-1-3-17(18)19/h1-13H,14H2,(H,27,28)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNRYQLOMIQMBP-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.